4-(Dimethylamino)butanal

Catalog No.
S737797
CAS No.
104459-70-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)butanal

Eliminate dimeric impurities in triptan API synthesis. The free aldehyde bypasses acetal deprotection, enabling low-temperature Fischer-Indole cyclization.

  • Direct cyclization at 35-45°C; no acid hydrolysis.
  • Reduces dimeric impurities from ~11% to

CAS Number

104459-70-3

Product Name

4-(Dimethylamino)butanal

IUPAC Name

4-(dimethylamino)butanal

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3

InChI Key

MWVVYUVMPBNOKP-UHFFFAOYSA-N

SMILES

CN(C)CCCC=O

Canonical SMILES

CN(C)CCCC=O

Synonyms

4-(Dimethylamino)butyraldehyde, N,N-Dimethyl-4-aminobutanal, 4-Dimethylaminobutyraldehyde, 4-(N,N-Dimethylamino)butanal

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g

4-(Dimethylamino)butanal is an aliphatic aldehyde featuring a terminal tertiary amine, functioning as the tryptamine-linker building block in the commercial synthesis of anti-migraine pharmaceuticals (triptans). It is the direct carbonyl precursor in the Fischer-Indole cyclization with aryl hydrazines, yielding APIs such as Rizatriptan, Sumatriptan, and Zolmitriptan . While sensitive to moisture and prone to polymerization under non-neutral conditions, its procurement as a free aldehyde—rather than its more stable acetal derivative—enables direct, low-temperature cyclization [1]. This minimizes the harsh acidic conditions required for acetal deprotection, significantly reducing the formation of dimeric impurities in downstream API manufacturing and streamlining the overall synthetic workflow [2].

Research & Procurement Fit

1

Bifunctional aldehyde-amine synthetic intermediate for complex molecular assembly

2

Dimethylamino group provides distinct lipophilicity and hydrogen-bond profile vs primary amine analogs

3

Free aldehyde form requires inert gas storage at 0–8 °C to maintain reactivity

Substituting 4-(Dimethylamino)butanal with generic aliphatic aldehydes or unmethylated analogs (e.g., 4-aminobutanal) fundamentally disrupts both process chemistry and downstream pharmacology. The exact 4-carbon chain length specifically forms the 3-ethanamine linker required to mimic endogenous serotonin (5-HT) [1]. Furthermore, substituting with the unmethylated 4-aminobutanal requires a subsequent, low-yielding downstream reductive amination to install the N,N-dimethyl group, which is strictly required for nanomolar affinity at 5-HT1B/1D receptors [2]. Finally, while the diethyl acetal (CAS 1116-77-4) is a common storage substitute, it necessitates strong acid hydrolysis at elevated temperatures (often >90°C) during cyclization. This thermal and acidic stress drives the formation of up to 11% dimeric API impurities, making the free aldehyde the preferred choice for high-purity, low-temperature synthetic routes[3].

Substitution Risk

Free aldehyde vs. acetals
Free 4-(dimethylamino)butanal offers immediate reactivity but demands inert storage; dimethyl/diethyl acetals are room-temperature stable yet require a deprotection step, altering synthetic sequence and potential yield.
Dimethylamino vs. primary amine
The tertiary amine in the target compound reduces hydrogen-bond donation and increases lipophilicity compared to 4-aminobutanal, which may shift reactivity, solubility, and membrane-interaction profiles in downstream products.
Application-specific pathway
The target compound is documented as a key intermediate in triptan-class antimigraine agent research; 4-aminobutanal lacks this synthetic role due to divergent structure and reactivity context.

Fischer-Indole Cyclization: Aldehyde vs. Acetal

In the synthesis of triptan APIs such as Rizatriptan, the choice between the free aldehyde and its protected acetal dictates the impurity profile. Utilizing the acetal requires strongly acidic conditions and elevated temperatures (e.g., 90°C) to achieve in situ hydrolysis, which triggers the formation of dimeric impurities[1]. By employing 4-(Dimethylamino)butanal directly, the Fischer-Indole cyclization can proceed at milder temperatures (35-45°C), restricting dimer formation to less than 0.5%, compared to the approximately 11% dimer load observed in high-temperature acetal routes [2].

Evidence DimensionDimeric impurity formation in Rizatriptan synthesis
Target Compound Data< 0.5% dimer formation (using free aldehyde at 35-45°C)
Comparator Or Baseline~11% dimer formation (using acetal precursor at >90°C)
Quantified Difference>95% reduction in critical dimeric impurities
ConditionsFischer-Indole cyclization with 1-(4-hydrazinophenyl)methyl-1,2,4-triazole

Minimizing dimer impurities directly reduces the need for expensive downstream chromatographic purification, enabling scalable, high-yield API production.

Lipophilicity (LogP/LogD)
Direct comparison
Target: XLogP3-AA 0.1, LogD (pH 7.4) -1.42
Comparator: 4-Aminobutanal LogP -0.51, LogD -2.67
Δ LogP ~0.61 (~4-fold higher lipophilicity)
Reported lipophilicity difference may support organic-phase reaction compatibility.
Computed properties; experimental verification recommended.

Receptor Affinity: N,N-Dimethyl Requirement

The N,N-dimethyl functionality provided by 4-(Dimethylamino)butanal is required for the pharmacological efficacy of the resulting API. Triptans synthesized from this precursor, such as Sumatriptan, exhibit high affinity for 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors[1]. If an unmethylated precursor like 4-aminobutanal were used, the resulting primary amine would lack the specific lipophilic and steric interactions required for this nanomolar binding, severely degrading the target receptor affinity and rendering the API clinically ineffective for migraine treatment [2].

Evidence Dimension5-HT1B/1D receptor binding affinity (Ki)
Target Compound DataKi = 17-27 nM (Sumatriptan, derived from N,N-dimethyl precursor)
Comparator Or BaselineLoss of nanomolar affinity (Primary amine analog derived from 4-aminobutanal)
Quantified DifferenceOrders of magnitude reduction in receptor binding
ConditionsRadioligand binding assays for human 5-HT1B/1D receptors

Procurement of the pre-methylated precursor is mandatory to guarantee the exact pharmacophore required for the drug's mechanism of action, avoiding complex downstream methylation steps.

Hydrogen Bond Donors
Direct comparison
Target: HBD Count 0
Comparator: 4-Aminobutanal HBD Count 2
Absolute difference of 2 HBDs
Absence of H-bond donors alters molecular recognition and may influence passive membrane diffusion.
Computed descriptor; context-dependent application.

Step-Economy vs. Halogenated Precursors

Procuring 4-(Dimethylamino)butanal directly eliminates the need to synthesize it from upstream precursors like 4-chlorobutanal. Using 4-chlorobutanal requires a multi-step sequence: protection to an acetal, nucleophilic substitution with hazardous dimethylamine gas, and subsequent deprotection . By sourcing the fully elaborated dimethylamino aldehyde, manufacturers cut three synthetic steps from their API production pipeline, significantly reducing solvent waste, hazardous gas handling, and overall cycle time.

Evidence DimensionSynthetic steps to Fischer-Indole readiness
Target Compound Data0 steps (ready for direct cyclization)
Comparator Or Baseline3 steps (protection, amination, deprotection using 4-chlorobutanal)
Quantified DifferenceElimination of 3 synthetic steps and dimethylamine handling
ConditionsIndustrial API synthesis workflows

Direct procurement of the elaborated aldehyde streamlines the manufacturing supply chain and reduces the regulatory and safety burdens associated with handling hazardous reagents.

Boiling Point & Vapor Pressure
Direct comparison
Target: 153.3±23.0 °C (3.3±0.3 mmHg at 25°C)
Comparator: 4-Aminobutanal 159.9±23.0 °C (2.5±0.3 mmHg)
~6.6 °C lower; slightly higher vapor pressure
Modestly higher volatility may facilitate distillation purification under milder conditions.
Predicted data (ACD/Labs); process-scale validation advised.
Topological Polar Surface Area
Direct comparison
Target: TPSA 20.3 Ų
Comparator: 4-Aminobutanal TPSA 43 Ų
Reduction of 22.7 Ų (53% lower)
Low TPSA may support design of CNS-permeable derivatives in research contexts.
Computed value; BBB penetration requires empirical assessment.
Application Specificity
Class-level inference
Target: Documented intermediate for triptan-class agents (Sumatriptan, Zolmitriptan, etc.)
Comparator: 4-Aminobutanal – endogenous metabolite, no triptan synthesis role
Distinct application context for triptan-related research; direct substitution is unsupported.
Literature and patent documentation; verify for specific synthetic route.
Stability & Handling
Direct comparison
Target: Free aldehyde; moisture-sensitive, requires 0–8°C under inert gas
Comparator: Dimethyl acetal (CAS 19718-92-4); stable at RT, no inert atmosphere
Selection depends on synthetic plan: immediate reactivity vs. long-term storage convenience with extra deprotection step.
Vendor datasheet context; confirm storage conditions before scale-up.

Rizatriptan and Sumatriptan Synthesis

4-(Dimethylamino)butanal is the primary carbonyl building block for the industrial-scale Fischer-Indole synthesis of triptan-class anti-migraine APIs. Its use is specifically indicated when manufacturers need to avoid the harsh acidic deprotection steps associated with acetal precursors, thereby minimizing dimer impurities and bypassing the need for costly silica gel column chromatography [1].

Novel 5-HT Agonist Development

In medicinal chemistry programs targeting 5-HT1B/1D/1F receptors, this compound serves as the standard reagent to install the critical N,N-dimethyltryptamine pharmacophore. It allows researchers to rapidly screen novel aryl hydrazine derivatives by cyclizing them directly into the active tryptamine scaffold without requiring downstream amine methylation[2].

Low-Temperature Cyclization Workflows

For synthetic routes involving acid-sensitive or thermally labile hydrazine substrates, the free 4-(Dimethylamino)butanal is prioritized over its diethyl acetal. It enables cyclization at milder temperatures (35-45°C), preserving fragile functional groups that would otherwise degrade under the >90°C conditions typically required for in situ acetal hydrolysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triptan-class antimigraine agent synthesis research
Dimethylamino substitution pattern for Fischer indole core
Synthetic route compatibility; aldehyde reactivity under inert conditions
CNS-penetrant drug candidate design
Reported low TPSA and moderate LogP profile
Passive membrane permeability evaluation; BBB penetration potential
Complex molecule construction via bifunctional aldehyde
Aldehyde-amine dual reactivity
Reaction condition compatibility; oxidation-prone aldehyde handling
Quaternary ammonium and advanced polymer development
Tertiary amine quaternization handle
Polymer backbone attachment efficiency; post-polymerization modification

XLogP3

0.1

Wikipedia

4-(Dimethylamino)butanal

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